molecular formula C12H24N2O3 B2615202 Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate CAS No. 176249-81-3

Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate

Cat. No. B2615202
M. Wt: 244.335
InChI Key: KPAZHKSDTYCANB-UHFFFAOYSA-N
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Description

“Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate” is an organic compound. It is an amine-protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine . The compound has a molecular formula of C11H22N2O3 .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it can be synthesized by stirring at ambient temperature overnight, then cooling down to ca. −10° C. (ice/salt bath) and treating portion wise with NaBH4.


Molecular Structure Analysis

The molecular structure of “Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate” can be represented by the formula C5H11NO2. The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For example, it can be involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis Methods : Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate serves as an important intermediate in synthesizing biologically active compounds. For instance, the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a key intermediate in many bioactive compounds such as omisertinib (AZD9291), has been established with an optimized method and a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Chemical Properties and Analysis

  • Crystallographic Studies : The compound has been studied for its crystallographic properties. For example, the crystal structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was determined, revealing details about its molecular conformation and interactions, which are vital for understanding its chemical behavior (Kant, Singh, & Agarwal, 2015).

Chemical Transformations

  • Preparation of Derivatives : The compound is used in the preparation of various derivatives. For instance, 2-(2-((6-chlorohexyl)oxy) ethoxy) ethanamine was synthesized using tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate, showcasing its utility in creating novel chemical entities (Wu, 2011).

Applications in Organic Synthesis

  • Building Blocks for Protease Inhibitors : This compound has been used to create building blocks for novel protease inhibitors. The stereoselective synthesis of tert-butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates, which are potential β-secretase inhibitors, exemplifies its application in medicinal chemistry (Ghosh, Cárdenas, & Brindisi, 2017).

Kinetics and Mechanisms in Chemical Reactions

  • Elimination Kinetics Studies : The elimination kinetics of tert-butyl N,N-diethylcarbamates were investigated, providing insights into the reactions' temperature and pressure dependencies. Such studies are crucial for understanding and optimizing chemical processes (Herize, Dominguez, Rotinov, Núñez, & Chuchani, 1999).

properties

IUPAC Name

tert-butyl N-[1-(butylamino)-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-6-7-8-13-10(15)9(2)14-11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAZHKSDTYCANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate

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